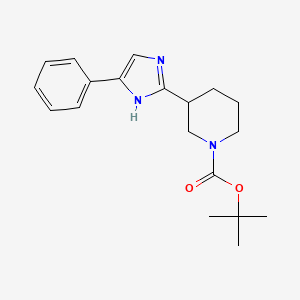

tert-Butyl 3-(4-phenyl-1H-imidazol-2-yl)piperidine-1-carboxylate

Description

Chemical Structure and Properties The compound tert-Butyl 3-(4-phenyl-1H-imidazol-2-yl)piperidine-1-carboxylate (molecular formula: C₁₉H₂₃N₃O₂) features a piperidine ring substituted at the 3-position with a 4-phenylimidazole moiety and protected by a tert-butyl carbamate group. This structure combines a rigid heterocyclic core (imidazole) with a flexible piperidine scaffold, making it a versatile intermediate in medicinal chemistry.

Applications

It is primarily used as a building block in drug discovery, particularly for targeting kinases, GPCRs, or other enzymes where imidazole-based scaffolds are prevalent. Its commercial availability (e.g., from CymitQuimica) underscores its utility in high-throughput synthesis and structure-activity relationship (SAR) studies .

Properties

IUPAC Name |

tert-butyl 3-(5-phenyl-1H-imidazol-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2/c1-19(2,3)24-18(23)22-11-7-10-15(13-22)17-20-12-16(21-17)14-8-5-4-6-9-14/h4-6,8-9,12,15H,7,10-11,13H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSCIYPSHQRISX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC=C(N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, which include tert-butyl 3-(4-phenyl-1h-imidazol-2-yl)piperidine-1-carboxylate, have a broad range of biological activities.

Mode of Action

Imidazole-containing compounds are known to interact with various biological targets, leading to a wide range of effects.

Biochemical Pathways

Imidazole-containing compounds are known to influence a variety of biochemical pathways due to their broad range of biological activities.

Biological Activity

tert-Butyl 3-(4-phenyl-1H-imidazol-2-yl)piperidine-1-carboxylate (CAS No. 1375065-75-0) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C₁₉H₂₅N₃O₂

- Molecular Weight : 327.42 g/mol

- Structure : The compound features a piperidine ring substituted with a tert-butyl group and an imidazole moiety, which is known to enhance biological activity through various mechanisms.

Pharmacological Applications

-

GPR119 Agonism :

Recent studies have highlighted the potential of imidazole derivatives, including this compound, as agonists for GPR119, a G-protein coupled receptor involved in glucose metabolism and insulin secretion. These compounds have shown promising results in enhancing glucose-dependent insulin secretion and improving glycemic control in diabetic models . -

Anticancer Activity :

Compounds with similar structural frameworks have been investigated for their anticancer properties. For instance, piperidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that the incorporation of the imidazole moiety may enhance this activity through mechanisms such as apoptosis induction . -

Neuroprotective Effects :

There is emerging evidence that piperidine derivatives exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's . The imidazole ring may contribute to these effects by modulating neurotransmitter systems.

Case Study 1: GPR119 Activation

In a study involving HEK293 cells transfected with GPR119, several derivatives were synthesized using a one-pot click chemistry method. The resulting compounds exhibited EC₅₀ values comparable to known GPR119 agonists, indicating their potential as therapeutic agents for type 2 diabetes mellitus (T2DM) .

Case Study 2: Anticancer Screening

A series of piperidine derivatives were screened for their cytotoxicity against FaDu hypopharyngeal tumor cells. The results indicated that certain derivatives showed enhanced cytotoxic effects compared to standard chemotherapy agents like bleomycin, suggesting a potential role in cancer therapy .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

-

Formation of the Piperidine Ring :

The starting materials are reacted under controlled conditions to form the piperidine structure. -

Introduction of the Imidazole Moiety :

A coupling reaction is performed to introduce the imidazole group at the 3-position of the piperidine. -

Carboxylate Formation :

The final step involves esterification with tert-butyl alcohol to yield the desired carboxylate derivative.

Summary Table of Biological Activities

Scientific Research Applications

Pharmacological Applications

1. GPR119 Agonism

Recent studies indicate that compounds containing imidazole, including tert-butyl 3-(4-phenyl-1H-imidazol-2-yl)piperidine-1-carboxylate, act as agonists for GPR119, a G-protein coupled receptor involved in glucose metabolism. These compounds have shown potential to enhance glucose-dependent insulin secretion, making them candidates for treating type 2 diabetes mellitus (T2DM) .

2. Anticancer Activity

Research has identified that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. The incorporation of the imidazole moiety may amplify this activity by inducing apoptosis in cancer cells. For instance, derivatives similar to this compound were tested against FaDu hypopharyngeal tumor cells, revealing enhanced cytotoxic effects compared to standard chemotherapy agents .

3. Neuroprotective Effects

Emerging evidence suggests that piperidine derivatives possess neuroprotective properties by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. The imidazole ring may contribute to these effects by modulating neurotransmitter systems .

Case Study 1: GPR119 Activation

In a study involving HEK293 cells transfected with GPR119, several derivatives were synthesized using a one-pot click chemistry method. The resulting compounds exhibited EC₅₀ values comparable to known GPR119 agonists, indicating their potential as therapeutic agents for T2DM .

Case Study 2: Anticancer Screening

A series of piperidine derivatives were screened for cytotoxicity against FaDu hypopharyngeal tumor cells. Results indicated that certain derivatives showed enhanced cytotoxic effects compared to standard chemotherapy agents like bleomycin, suggesting a potential role in cancer therapy .

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, focusing on substitutions, molecular properties, and applications:

Key Observations:

Positional Isomerism : Substitution at the 3- vs. 4-position of piperidine affects conformational flexibility and target binding. For example, the 3-substituted compound (target molecule) may offer better steric compatibility with flat binding pockets compared to 4-substituted analogues .

Substituent Effects :

- Electron-Withdrawing Groups (e.g., -CF₃, -F in ): Increase metabolic stability and membrane permeability but may reduce solubility.

- Oxo Groups (e.g., dihydroimidazolone in ): Introduce hydrogen-bonding capacity but may lead to ring strain or synthetic challenges.

Biological Relevance :

- The phenyl-imidazole motif in the target compound is associated with kinase inhibition (e.g., JAK/STAT pathways), while benzimidazole derivatives () are explored in antiviral and anticancer therapies.

- Fluorinated analogues () are prioritized for CNS drug development due to improved blood-brain barrier penetration.

Research Findings and Trends

- SAR Studies : Modifications at the imidazole 4-position (e.g., phenyl vs. fluorinated aryl groups) significantly influence potency and selectivity in kinase assays .

- Market Trends : Discontinuation of dihydroimidazolone derivatives () highlights the importance of stability in lead optimization.

- Computational Insights : Molecular docking studies suggest the tert-butyl carbamate group in the target compound minimizes off-target interactions by occupying hydrophobic pockets .

Preparation Methods

Formation of the Piperidine Intermediate

The piperidine moiety is usually introduced as a tert-butyl piperidin-1-carboxylate derivative (Boc-protected piperidine), which is commercially available or synthesized by reacting piperidine with di-tert-butyl dicarbonate (Boc2O). This protection is crucial to prevent unwanted side reactions on the nitrogen atom during subsequent steps.

Synthesis of the Imidazole Ring

The 4-phenyl-1H-imidazole ring is constructed via classical imidazole synthesis methods, often involving condensation reactions between appropriate aldehydes or ketones and diamines or amidines, followed by cyclization. The phenyl substituent at the 4-position is introduced by using benzaldehyde or phenyl-substituted precursors.

Coupling of Imidazole and Piperidine Rings

The key step involves coupling the imidazole ring to the piperidine ring at the 3-position of piperidine. This is typically achieved by:

- Activating the carboxyl group of a suitable acid intermediate (e.g., the imidazole-containing acid) using coupling reagents such as hydroxybenzotriazole (HOBt) and N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU).

- Using a base like diisopropylethylamine (DIPEA) to facilitate amide bond formation.

- Employing the Boc-protected piperidine amine to react with the activated acid intermediate, forming the desired amide linkage.

Deprotection and Purification

After coupling, the tert-butyl ester protecting groups may be removed using trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) under mild acidic conditions to yield the free acid or amine functionalities as required. Purification is typically performed by chromatography or crystallization to isolate the target compound with high purity.

Representative Synthetic Scheme (Based on Related Piperidine-Imidazole Derivatives)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Piperidine + Boc2O | Protection of piperidine nitrogen | tert-Butyl piperidin-1-carboxylate |

| 2 | Benzaldehyde + Diamine | Imidazole ring formation with phenyl substituent | 4-Phenyl-1H-imidazole intermediate |

| 3 | Acid activation: HOBt + HBTU + DIPEA | Activation of imidazole acid intermediate | Activated ester ready for coupling |

| 4 | Coupling with Boc-piperidine | Formation of amide bond linking piperidine and imidazole | tert-Butyl 3-(4-phenyl-1H-imidazol-2-yl)piperidine-1-carboxylate (protected) |

| 5 | TFA in CH2Cl2 | Deprotection of Boc groups if necessary | Final compound or intermediate for further modification |

Research Findings and Optimization Notes

- The use of HOBt and HBTU as coupling agents in the presence of DIPEA base provides high coupling efficiency and yields, minimizing side reactions and racemization.

- Deprotection with 10% TFA in CH2Cl2 is effective and mild, preserving the integrity of sensitive functional groups.

- Nucleophilic substitutions on Boc-protected piperidine derivatives have been reported to proceed with moderate to good yields, but reaction conditions such as temperature and solvent choice (e.g., DMF) can significantly affect outcomes.

- Alternative activation methods, such as converting acids to acyl chlorides using SOCl2/DMF, have been used for similar compounds but may require stricter control to avoid side reactions.

- Industrial-scale synthesis benefits from mild conditions, inexpensive and readily available starting materials, and straightforward purification steps, as demonstrated in related piperidine-imidazole derivatives.

Summary Table of Key Synthetic Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Piperidine protection | Boc2O, base, room temperature | Protects amine for selective coupling |

| Imidazole formation | Condensation/cyclization, reflux | Phenyl substituent introduced via benzaldehyde |

| Coupling agents | HOBt, HBTU, DIPEA | High efficiency amide bond formation |

| Deprotection | TFA 10% in CH2Cl2, room temp | Mild removal of Boc groups |

| Solvents | DMF, CH2Cl2, aqueous base | Polar aprotic solvents favor coupling |

| Purification | Chromatography, crystallization | Ensures high purity of final compound |

Q & A

Basic: What synthetic routes are commonly employed to prepare tert-Butyl 3-(4-phenyl-1H-imidazol-2-yl)piperidine-1-carboxylate, and how do reaction conditions impact yield?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including cyclocondensation and carbamate protection. For example:

Triazole/Imidazole Ring Formation : Cyclopropylamine or analogous amines react with thiocyanate derivatives under controlled pH and temperature to form the imidazole core .

Piperidine Coupling : The intermediate is coupled with a Boc-protected piperidine derivative using coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DMF, THF) .

Boc Protection : tert-Butyl carbamate is introduced under basic conditions (e.g., NaHCO₃) to protect the piperidine nitrogen .

Key Conditions :

- Catalysts : Palladium or copper catalysts improve cross-coupling efficiency.

- Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature : Reactions often proceed at 60–100°C for 12–24 hours to maximize yield .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

A combination of analytical techniques is required:

Spectroscopy :

- NMR : ¹H/¹³C NMR identifies proton environments and confirms Boc protection (e.g., tert-butyl singlet at ~1.4 ppm) .

- LC-MS : Validates molecular weight and detects impurities (<2% by area) .

Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves 3D structure and hydrogen bonding networks .

Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.